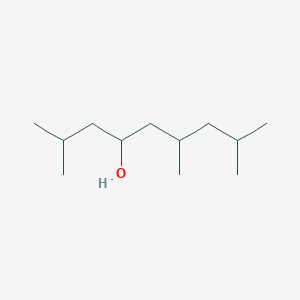

2,6,8-Trimethyl-4-nonanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6,8-trimethylnonan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h9-13H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEHSRSSAGQWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029159 | |

| Record name | 2,6,8-Trimethyl-4-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Nonanol, 2,6,8-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

123-17-1 | |

| Record name | 2,6,8-Trimethyl-4-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,8-Trimethyl-4-nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 123-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nonanol, 2,6,8-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,8-Trimethyl-4-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,8-trimethylnonan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,8-TRIMETHYL-4-NONANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN9674YUG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2,6,8-Trimethyl-4-nonanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2,6,8-trimethyl-4-nonanol (CAS No. 123-17-1). A high-boiling point, branched-chain aliphatic alcohol, this compound and its derivatives find applications as surfactants, solvents, and intermediates in organic synthesis.[1][2] This document collates available data on its core properties, outlines standard experimental methodologies for their determination, and presents a general synthesis pathway. The information is intended to support research and development activities by providing a consolidated reference for this versatile chemical.

Chemical Identity and Structure

This compound is a secondary alcohol characterized by a nine-carbon chain with methyl branches at the 2, 6, and 8 positions and a hydroxyl group at the 4 position. The presence of multiple chiral centers results in the compound existing as a mixture of stereoisomers.[3]

Synonyms: 4-Hydroxy-2,6,8-trimethylnonane, 2,6,8-Trimethylnonan-4-ol[4][5]

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These values represent a compilation from various sources and may exhibit slight variations.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₁₂H₂₆O | - | [5][6][7] |

| Molecular Weight | 186.33 | g/mol | [1][3] |

| Appearance | Colorless to water-white liquid | - | [2][7] |

| Odor | Pleasant | - | [2][7] |

| Boiling Point | 225 (at 760 mmHg) 113 (at 20 mmHg) 123 (at 20 mmHg) | °C | [6][8][9] |

| Melting Point | -46 -59.9 | °C | [6][8] |

| Density | 0.817 | g/cm³ | [6] |

| Solubility | Insoluble in water; Soluble in alcohol | - | [2][7] |

| Vapor Pressure | 0.0158 (at 25°C) | mmHg | [6] |

| Refractive Index | 1.4350 (at 20°C) | - | [6] |

Experimental Protocols

This section outlines standardized methodologies for the determination of key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using standard laboratory techniques such as distillation or the Thiele tube method.

-

Distillation Method: A simple distillation apparatus is set up with the sample in a round-bottom flask. The liquid is heated to its boiling point, and the temperature of the vapor that condenses is recorded as the boiling point. The atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

-

Thiele Tube Method: A small amount of the sample is placed in a fusion tube, and an inverted capillary tube is added. The assembly is attached to a thermometer and heated in a Thiele tube containing oil. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter, following a standard test method such as ASTM D4052.

-

ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter: This method involves introducing the liquid sample into an oscillating U-tube. The change in the oscillation frequency caused by the mass of the sample is used to calculate its density. The instrument is calibrated with fluids of known density.

Determination of Purity by Gas Chromatography (GC)

The purity of this compound and the relative abundance of its isomers can be assessed by gas chromatography.

-

General Protocol: A small volume of the sample, dissolved in a suitable solvent (e.g., dichloromethane), is injected into the gas chromatograph. The components are separated on a capillary column (e.g., a non-polar or medium-polarity column) based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for detection. The purity is determined by the relative area of the main peak(s) corresponding to the isomers of this compound.

Synthesis Workflow

The primary route for the synthesis of this compound is the catalytic hydrogenation of its corresponding ketone precursor, 2,6,8-trimethyl-4-nonanone.

The reduction of the ketone to the secondary alcohol is typically carried out in a suitable solvent, such as ethanol, in the presence of a metal catalyst like palladium on carbon, platinum, or nickel, under a hydrogen atmosphere. The reaction conditions (temperature, pressure, and catalyst loading) can be optimized to achieve high yields. The resulting crude product can then be purified by distillation to obtain the final this compound.

Safety and Handling

This compound is a combustible liquid.[8] Appropriate safety precautions should be taken when handling this chemical. It is recommended to work in a well-ventilated area and to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] Store in a cool, dry, and well-ventilated place away from heat and open flames.[8]

Applications

This compound and its derivatives are utilized in various industrial applications:

-

Surfactants and Flotation Agents: Its molecular structure makes it suitable for use as a surfactant and in flotation processes.[1]

-

Solvent: It exhibits good solvency for various resins and is used as a solvent in different formulations.[1][2]

-

Intermediate in Chemical Synthesis: It serves as a precursor for the synthesis of other chemical compounds.[3]

-

Fragrance Ingredient: It is also used in the fragrance industry.[3]

Conclusion

This technical guide has provided a detailed overview of the basic properties of this compound, including its physicochemical characteristics, standard experimental protocols for their determination, a general synthesis workflow, and safety and handling information. The compiled data and methodologies are intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 4. matestlabs.com [matestlabs.com]

- 5. purdue.edu [purdue.edu]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. store.astm.org [store.astm.org]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to 2,6,8-Trimethyl-4-nonanol (CAS 123-17-1)

Audience: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of 2,6,8-Trimethyl-4-nonanol, a branched-chain alcohol with significant industrial applications and emerging interest in biological research. This guide consolidates critical physicochemical data, detailed experimental methodologies, and visual representations of key processes to facilitate advanced research and development.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These parameters are crucial for its application in chemical synthesis, formulation, and experimental design.

| Property | Value | Reference |

| CAS Number | 123-17-1 | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₆O | [1][2][3][4] |

| Molecular Weight | 186.33 g/mol | [1][3] |

| Appearance | Colorless, water-white liquid with a pleasant odor. | [1] |

| Boiling Point | 225 °C | [3] |

| Melting Point | -59.9 °C | [3] |

| Density | 0.817 g/cm³ | [3] |

| Vapor Pressure | 0.0158 mmHg at 25°C | [3] |

| Solubility | Insoluble in water; soluble in many organic solvents, vinyl resins, cellulose (B213188) esters, and ethers. | [1] |

| Refractive Index | 1.4350 | [3] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the catalytic hydrogenation of its ketone precursor, 2,6,8-trimethyl-4-nonanone.[5] This process involves the reduction of the carbonyl group to a hydroxyl group.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols

Representative Synthesis Protocol: Catalytic Hydrogenation of a Ketone

This protocol provides a representative methodology for the synthesis of a long-chain alcohol via the hydrogenation of its corresponding ketone, based on established procedures for similar transformations.[6][7]

Objective: To reduce a ketone to its corresponding secondary alcohol using catalytic hydrogenation.

Materials:

-

Ketone substrate (e.g., 2,6,8-trimethyl-4-nonanone)

-

Solvent (e.g., Water, Ethanol)

-

Catalyst (e.g., Raney® Nickel, 10 wt%)

-

Hydrogen Gas (H₂)

-

High-pressure stainless-steel reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: Charge a high-pressure stainless-steel reactor with the ketone substrate (e.g., 10 g).

-

Catalyst and Solvent Addition: Add the solvent (e.g., H₂O) and the Raney® Nickel catalyst (10 wt% of the substrate).

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with H₂ to the desired pressure (e.g., 3.0 MPa) and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully depressurize the reactor and filter the mixture to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude alcohol.

-

Purification: Purify the crude product by vacuum distillation to obtain the pure alcohol.

Toxicological Evaluation: Acute Oral Toxicity (Representative OECD 423 Protocol)

This protocol outlines a standardized procedure for assessing the acute oral toxicity of a substance, adapted from the OECD Test Guideline 423 (Acute Toxic Class Method).[8][9]

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).

Materials:

-

Test substance: this compound

-

Vehicle (if necessary, e.g., corn oil)

-

Test animals: Healthy, young adult rats of a single sex (typically females), fasted prior to dosing.

-

Oral gavage needles

-

Standard laboratory animal housing and care facilities

Procedure:

-

Animal Preparation: Acclimatize animals to laboratory conditions for at least 5 days. Fast animals overnight (withholding food but not water) before administration of the test substance.

-

Dose Preparation: Prepare the dose formulation. If the substance is a liquid, it may be administered undiluted. If solid or for dose adjustment, dissolve or suspend in a suitable vehicle.

-

Administration: Administer the substance sequentially to a group of three animals by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on available information.

-

Observation: Observe animals for mortality and clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.) with special attention during the first 4 hours and daily thereafter for a total of 14 days.[10]

-

Stepwise Procedure:

-

If mortality occurs in two or three animals, the test is terminated, and the substance is classified.

-

If one animal dies, the test is repeated with three more animals at the same dose.

-

If no animals die, the next higher dose level is administered to another group of three animals.

-

-

Data Analysis: The LD50 is not calculated directly but the substance is classified into a toxicity category based on the outcomes at the different dose levels.

-

Pathology: At the end of the observation period, all surviving animals are subjected to a gross necropsy.

Biological Activity Screening: In Vitro Antimicrobial Susceptibility Testing

This protocol describes a method to assess the potential antimicrobial properties of this compound.

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compound against a target microorganism.

Materials:

-

Test compound: this compound

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to ~5 x 10⁵ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound in the growth medium in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in medium without the test compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[11]

-

MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[11]

Potential Biological Signaling and Mechanism of Action

While dedicated research on the specific signaling pathways of this compound is nascent, its lipophilic character suggests a primary interaction with cellular membranes. Long-chain alcohols can intercalate into the lipid bilayer, altering its physical properties such as fluidity and thickness.[12][13] This can, in turn, modulate the function of membrane-embedded proteins like receptors, ion channels, and enzymes, leading to downstream effects on cellular signaling.[14][15]

Caption: Hypothetical mechanism of action via cell membrane interaction.

Industrial Applications

This compound is utilized in various industrial sectors due to its solvent properties and chemical reactivity.

-

Solvent and Dispersant: It has high solvent power for vinyl resins, cellulose esters, and ethers.[16]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, such as surfactants and rubber chemicals.[14]

-

Lubricating Oil Additive: It is used in the dewaxing of lubricating oils.[17]

-

Flotation Agent: Employed in mining operations as a flotation agent.[14]

-

Fragrance Industry: Used as a component in fragrance formulations.[18][19]

Safety and Toxicology

A summary of the available toxicological data is presented below. It is imperative to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

| Toxicological Endpoint | Value | Species | Reference |

| Acute Oral LD50 | >2000 mg/kg | Rat | [20] |

| GHS Classification | Not classified as hazardous | [1] | |

| Irritation | May cause irritation to eyes, respiratory system, and skin. |

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C12H26O | CID 61056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]

- 5. This compound | 123-17-1 | Benchchem [benchchem.com]

- 6. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. oecd.org [oecd.org]

- 11. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Short-Chained Alcohols Make Membrane Surfaces Conducive for Melittin Action: Implication for the Physiological Role of Alcohols in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alcohol action on a neuronal membrane receptor: evidence for a direct interaction with the receptor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 17. iivs.org [iivs.org]

- 18. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sterlab-store.com [sterlab-store.com]

- 20. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6,8-Trimethyl-4-nonanol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2,6,8-trimethyl-4-nonanol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a branched-chain aliphatic alcohol. Its structure consists of a nonane (B91170) backbone with three methyl group branches at positions 2, 6, and 8, and a hydroxyl group at position 4.

Chemical Identifiers:

The presence of multiple chiral centers at carbons 2, 4, 6, and 8 means that this compound can exist as several stereoisomers. Commercial preparations are often sold as a mixture of threo and erythro isomers.[3]

Physicochemical Properties:

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 186.33 g/mol | [1][2] |

| Appearance | Water-white liquid with a pleasant odor | [4][5] |

| Boiling Point | 225 °C (498.65 K) | [1][6] |

| Melting Point | -59.9 °C | [6] |

| Density | 0.817 g/cm³ | [6] |

| Refractive Index | 1.4350 | [6] |

| Vapor Pressure | 0.0158 mmHg at 25 °C | [6] |

| Solubility | Insoluble in water | [4][5] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the catalytic hydrogenation of its corresponding ketone precursor, 2,6,8-trimethyl-4-nonanone (B89465).[7] This reaction involves the addition of hydrogen across the carbonyl group, converting it to a hydroxyl group.

Reaction Scheme:

Caption: Synthesis of this compound via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2,6,8-trimethyl-4-nonanone

This protocol is a representative procedure and may require optimization for specific laboratory conditions and desired stereoselectivity.

Materials:

-

2,6,8-trimethyl-4-nonanone

-

Palladium on carbon (5% Pd/C)

-

Ethanol (B145695) (anhydrous)

-

Hydrogen gas (high purity)

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Filtration apparatus (e.g., Celite® pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a clean, dry high-pressure reactor vessel, dissolve 2,6,8-trimethyl-4-nonanone (1.0 equivalent) in anhydrous ethanol.

-

Catalyst Addition: Carefully add 5% palladium on carbon catalyst to the solution. The amount of catalyst can typically range from 1-5% by weight of the starting ketone.

-

System Purge: Seal the reactor and connect it to the hydrogenation apparatus. Purge the system with an inert gas, such as nitrogen or argon, three times to remove any residual air.

-

Hydrogenation: Evacuate the vessel and then introduce hydrogen gas to the desired pressure (e.g., 3-5 atm). Commence vigorous stirring or shaking.

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases. This may take several hours and is dependent on the reaction scale, catalyst loading, temperature, and pressure.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washings, and remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation if necessary.

Stereoselectivity: The reduction of 2,6,8-trimethyl-4-nonanone creates a new stereocenter at the C4 position, resulting in the formation of diastereomers. The use of a palladium on carbon catalyst has been reported to yield a 3:1 mixture of threo to erythro isomers.[7] The choice of catalyst and reaction conditions can influence the stereochemical outcome.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, research on structurally similar long-chain and branched-chain alcohols suggests potential areas of interest.

Antimicrobial Activity: Long-chain fatty alcohols have been shown to possess antibacterial activity against a range of pathogens, including Staphylococcus aureus.[8] The mechanism of action is often attributed to the disruption of the bacterial cell membrane's integrity. The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of intracellular components such as potassium ions, and ultimately cell death.[8][9]

Proposed Mechanism of Antimicrobial Action:

Caption: Proposed mechanism of antimicrobial action for this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for assessing the antimicrobial activity of a compound.

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain in the appropriate growth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare a series of twofold dilutions of this compound in the growth medium in the wells of a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include positive (no compound) and negative (no bacteria) control wells.

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria, which can be assessed visually or by measuring the optical density at 600 nm.

Future Research Directions

The branched structure and hydroxyl group of this compound suggest potential for biological activity.[7] Further research is warranted to explore its interactions with enzymes and receptors, and to validate preliminary suggestions of antioxidant, anti-inflammatory, or more specific antimicrobial properties.[7] Elucidating the specific molecular targets and signaling pathways modulated by this and other branched-chain alcohols could open new avenues for therapeutic development.

References

- 1. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]

- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. | Semantic Scholar [semanticscholar.org]

- 5. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Environmental Fate of 2,6,8-Trimethyl-4-nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of 2,6,8-trimethyl-4-nonanol (CAS No. 123-17-1). This branched-chain aliphatic alcohol finds application as a fragrance ingredient and a chemical intermediate. Understanding its behavior in the environment is crucial for accurate risk assessment and sustainable chemical management. This document summarizes key data on its biodegradation, abiotic degradation, bioaccumulation potential, and mobility in environmental compartments. Detailed experimental methodologies for cited studies are provided, and key environmental pathways are visualized. All quantitative data are presented in structured tables for clarity and comparative analysis.

Introduction

This compound is a C12 branched-chain aliphatic alcohol. Its molecular structure, characterized by methyl branching and a secondary alcohol functional group, influences its physicochemical properties and, consequently, its environmental distribution and persistence. This guide synthesizes available experimental and estimated data to provide a detailed profile of its environmental fate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its environmental partitioning and transport.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆O | --INVALID-LINK-- |

| Molecular Weight | 186.34 g/mol | --INVALID-LINK-- |

| CAS Number | 123-17-1 | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Water Solubility | Insoluble | --INVALID-LINK-- |

| Octanol-Water Partition Coefficient (log Kow) | 2.27 (experimental) | ECHA Registration Dossier |

| Predicted Octanol-Water Partition Coefficient (XLogP3-AA) | 4.3 | --INVALID-LINK-- |

| Vapor Pressure | 0.0158 mmHg at 25°C | --INVALID-LINK-- |

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of biotic and abiotic processes, which are detailed in the following sections.

Biodegradation

Biodegradation is a primary mechanism for the removal of this compound from the environment.

3.1.1. Aerobic Biodegradation

A key study on the ready biodegradability of this compound was conducted following the OECD 301B guideline (CO₂ Evolution Test). The results indicated that the substance is not readily biodegradable , achieving 33% degradation over a 28-day period.[1] This suggests that while biodegradation occurs, it may be a slower process in the environment.

Table 2: Summary of Ready Biodegradability Data

| Test Guideline | Inoculum | Test Duration | Result | Conclusion | Reference |

| OECD 301B | Activated sludge | 28 days | 33% degradation | Not readily biodegradable | [1] |

3.1.2. Proposed Biodegradation Pathway

The microbial degradation of branched-chain alcohols typically initiates with the oxidation of the alcohol group to a ketone. In the case of this compound, this would lead to the formation of 2,6,8-trimethyl-4-nonanone. This ketone can then undergo further degradation, potentially through pathways analogous to fatty acid or amino acid metabolism. A proposed initial biodegradation pathway is illustrated in the diagram below.

Abiotic Degradation

3.2.1. Hydrolysis

Aliphatic alcohols, such as this compound, are generally resistant to hydrolysis under environmental pH conditions (pH 4-9). The carbon-oxygen bond in alcohols is stable and does not readily react with water. Therefore, hydrolysis is not expected to be a significant degradation pathway for this substance.

3.2.2. Photolysis

This compound does not contain any chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm).[2] Consequently, direct photolysis is not an expected degradation pathway. Indirect photolysis, mediated by photosensitizing agents present in the environment, could potentially contribute to its degradation, but specific data are lacking.

Bioaccumulation

The potential for a substance to bioaccumulate in organisms is a key consideration in its environmental risk assessment.

The experimentally determined octanol-water partition coefficient (log Kow) is 2.27, which suggests a low to moderate potential for bioaccumulation. However, a predicted XLogP3-AA value of 4.3 suggests a higher potential. In the absence of an experimental bioconcentration factor (BCF) study, a QSAR prediction was performed using the EPI Suite™ software.

Table 3: Bioaccumulation Potential of this compound

| Parameter | Value | Method |

| log Kow | 2.27 | Experimental (ECHA) |

| XLogP3-AA | 4.3 | Predicted (PubChem) |

| Bioconcentration Factor (BCF) | 135.5 L/kg | Predicted (EPI Suite™, BCFBAF v3.01) |

The predicted BCF value is below the threshold for significant bioaccumulation potential (typically BCF > 500).

Mobility

The mobility of a chemical in soil and sediment is determined by its tendency to adsorb to organic matter, which is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). No experimental Koc value is available for this compound. A QSAR estimation was performed using EPI Suite™.

Table 4: Predicted Soil Sorption Coefficient (Koc)

| Parameter | Value | Method |

| log Koc | 3.14 | Predicted (EPI Suite™, KOCWIN v2.00) |

| Koc | 1380 L/kg | Predicted (EPI Suite™, KOCWIN v2.00) |

The predicted Koc value suggests that this compound is expected to have low to moderate mobility in soil.

Ecotoxicity

The acute toxicity of this compound to aquatic organisms has been evaluated. A summary of the available data is presented in Table 5.

Table 5: Acute Ecotoxicity of this compound

| Organism | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Fish (Oncorhynchus mykiss) | LC50 | >2.17 | 96 hours | --INVALID-LINK-- |

| Invertebrate (Daphnia magna) | EC50 | 4.44 | 48 hours | --INVALID-LINK-- |

| Algae (Pseudokirchneriella subcapitata) | EC50 | 4.63 | 72 hours | --INVALID-LINK-- |

Based on these results, this compound is classified as toxic to aquatic life.[3]

Experimental Protocols

The following sections provide an overview of the methodologies for the key experimental studies cited in this guide.

Ready Biodegradability - OECD 301B (CO₂ Evolution Test)

Objective: To determine the potential for rapid and ultimate biodegradation of the test substance in an aerobic aqueous medium.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by the determination of the carbon dioxide produced. The test lasts for 28 days.

Procedure Outline:

-

Test Substance Preparation: A known concentration of this compound is added to the mineral medium.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.

-

Test Vessels: The test is performed in sealed vessels containing the inoculated medium and the test substance.

-

Incubation: The vessels are incubated at a constant temperature (e.g., 20-24°C) in the dark with continuous stirring.

-

CO₂ Measurement: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and is measured by titration, or by a total organic carbon (TOC) analyzer.

-

Data Analysis: The percentage of biodegradation is calculated based on the ratio of the amount of CO₂ produced from the test substance to the theoretical amount of CO₂ (ThCO₂) that would be produced from the complete oxidation of the substance.

Pass Level: The pass level for ready biodegradability is ≥ 60% of the ThCO₂ within a 10-day window during the 28-day test period.

Acute Toxicity to Fish - OECD 203

Objective: To determine the concentration of the test substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

Principle: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at the end of the exposure period.

Procedure Outline:

-

Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss), is used.

-

Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

-

Exposure: Fish are placed in test chambers containing different concentrations of this compound in water. A control group is maintained in water without the test substance.

-

Observations: The number of dead fish in each test chamber is recorded at regular intervals.

-

Data Analysis: The LC50 and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Summary and Conclusion

This compound is a substance that is not readily biodegradable in the environment, suggesting a potential for persistence. Its low to moderate mobility in soil indicates that it is likely to remain in the upper soil layers if released to land. The predicted bioconcentration factor is below the threshold for significant bioaccumulation. The substance is classified as toxic to aquatic organisms based on acute toxicity data. The primary environmental degradation pathway is expected to be microbial biodegradation, initiating with the oxidation of the alcohol to the corresponding ketone. Abiotic degradation processes such as hydrolysis and direct photolysis are not considered significant removal mechanisms. This technical guide provides a consolidated source of information for environmental risk assessment and encourages further research to fill existing data gaps, particularly regarding experimental BCF and Koc values, and to further elucidate the complete biodegradation pathway.

References

- 1. Quantitative structure-activity relationships for predicting soil-sediment sorption coefficients for organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetjournal.us [jetjournal.us]

- 3. In silico model for predicting soil organic carbon normalized sorption coefficient (K(OC)) of organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2,6,8-Trimethyl-4-nonanol

For research, scientific, and drug development professionals.

Core Chemical Identity

2,6,8-Trimethyl-4-nonanol is a branched-chain aliphatic alcohol. Its structure consists of a nine-carbon (nonane) backbone with three methyl group substitutions at positions 2, 6, and 8, and a hydroxyl group at position 4. It is recognized as a valuable intermediate in the synthesis of other chemicals, such as its corresponding ketone, 2,6,8-trimethyl-4-nonanone, through oxidation[1].

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O | [2][3][4][5] |

| Molecular Weight | 186.33 g/mol | [1][4][6][7][8] |

| Monoisotopic Mass | 186.198365449 Da | [8] |

| CAS Registry Number | 123-17-1 | [1][2][3] |

| Appearance | Water-white liquid | [5] |

| Density | 0.817 g/cm³ | [4] |

| Boiling Point | 225 °C (498.65 K) | [2][4] |

| Melting Point | -59.9 °C | [4] |

| Flash Point | 200 °C | [4] |

| Vapor Pressure | 0.0158 mmHg at 25°C | [4] |

| Refractive Index | 1.4350 | [4] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.466 | [6] |

Experimental Data and Protocols

Detailed experimental protocols concerning the biological activity or drug development applications of this compound are not extensively documented in the available scientific literature. The primary information available pertains to its chemical synthesis and basic physical property measurements. Spectroscopic data, including IR and mass spectra, are available through specialized databases such as the NIST WebBook[2][3][9]. For research purposes, this compound should be handled with care, as it is noted to be irritating to the eyes, respiratory system, and skin[4].

Logical Relationships of Compound Identifiers

The following diagram illustrates the relationship between the compound's name and its key molecular identifiers.

Caption: Key identifiers for this compound.

References

- 1. This compound | 123-17-1 | Benchchem [benchchem.com]

- 2. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]

- 3. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. 4-Nonanol, 2,6,8-trimethyl- (CAS 123-17-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. nmppdb.com.ng [nmppdb.com.ng]

- 8. This compound | C12H26O | CID 61056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]

2,6,8-Trimethyl-4-nonanol physical and chemical properties

An In-depth Technical Guide to 2,6,8-Trimethyl-4-nonanol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document summarizes key quantitative data in tabular format, outlines detailed experimental protocols, and presents visual diagrams of its core chemical transformations and analytical workflows.

Chemical and Physical Properties

This compound is a branched-chain aliphatic alcohol. It exists as a water-white, combustible liquid with a pleasant odor and is insoluble in water.[1][2] This compound has a high solvent power for various resins and cellulose (B213188) esters and ethers.[2] Due to the presence of multiple chiral centers, it exists as a mixture of threo- and erythro-diastereomers.[3]

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 123-17-1 | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₁₂H₂₆O | [2][3][5][6][7][8][9][10][11][12][14][15] |

| Molecular Weight | 186.33 g/mol | [2][3][6][8] |

| Appearance | Clear, colorless, water-white liquid | [1][2][7][14] |

| Odor | Pleasant | [2] |

| EINECS Number | 204-606-8 | [1][2] |

| InChIKey | LFEHSRSSAGQWNI-UHFFFAOYSA-N | [3][6][7][8][9][10][11][12] |

| Canonical SMILES | CC(C)CC(C)CC(CC(C)C)O | [2][7] |

Physical Properties

| Property | Value | Reference |

| Melting Point | -46 °C | [1] |

| Boiling Point | 225 °C (at 760 mmHg); 113 °C (at 20 mmHg); 123 °C (at 20 mmHg) | [1][5][14] |

| Density | 0.817 g/cm³ | [5] |

| Vapor Pressure | 0.0158 mmHg at 25 °C | [5] |

| Flash Point | 200 °C | [5] |

| Refractive Index | 1.4350 (at 20 °C); 1.3950-1.4750 (at 20 °C) | [5][7] |

| Solubility | Insoluble in water | [2] |

Experimental Protocols

Synthesis via Catalytic Hydrogenation

A primary method for synthesizing this compound is through the catalytic hydrogenation of its ketone precursor, 2,6,8-trimethyl-4-nonanone (B89465).[3] This process involves the reduction of the carbonyl group to a hydroxyl group.

Objective: To synthesize this compound by reducing 2,6,8-trimethyl-4-nonanone.

Materials:

-

2,6,8-trimethyl-4-nonanone

-

Hydrogen gas (H₂)

-

Palladium on carbon (Pd/C) catalyst[3]

-

Solvent (e.g., ethanol (B145695) or ethyl acetate)

-

Hydrogenation reactor (e.g., Parr shaker)

Procedure:

-

The hydrogenation reactor is charged with 2,6,8-trimethyl-4-nonanone and a suitable solvent.

-

The Pd/C catalyst is carefully added to the mixture. The amount of catalyst typically ranges from 1-5% by weight of the ketone.

-

The reactor is sealed and purged with an inert gas, such as nitrogen or argon, to remove air.

-

The reactor is then pressurized with hydrogen gas to the desired pressure.

-

The reaction mixture is agitated (e.g., shaken or stirred) at a set temperature until the theoretical amount of hydrogen has been consumed.

-

Upon completion, the reaction is stopped, and the reactor is carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

-

Purification can be achieved through distillation under reduced pressure. This reaction yields a mixture of threo and erythro isomers, with a reported ratio of 3:1 when using a palladium on carbon catalyst.[3]

Analytical Method: Gas Chromatography (GC) with Derivatization

Due to its relatively low volatility, direct analysis of this compound by gas chromatography can be challenging.[3] Silylation is a common derivatization technique used to increase its volatility for accurate chromatographic analysis.[3]

Objective: To prepare and analyze this compound using GC by converting it to its more volatile trimethylsilyl (B98337) (TMS) ether derivative.

Materials:

-

Sample containing this compound

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

-

GC vials with caps

-

Heating block or oven

-

Gas chromatograph with a suitable column (e.g., nonpolar or medium-polarity) and detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS))

Procedure:

-

A known amount of the sample containing this compound is accurately weighed into a GC vial.

-

The sample is dissolved in a small volume of an anhydrous solvent.

-

An excess of the silylating agent (BSTFA + TMCS) is added to the vial.

-

The vial is securely capped and heated (e.g., at 60-80 °C) for a specified period (e.g., 30-60 minutes) to ensure complete derivatization.

-

After cooling to room temperature, an aliquot of the derivatized sample is injected into the GC.

-

The separation is performed on the GC column with a programmed temperature ramp.

-

The resulting TMS-ether of this compound is detected and quantified.

Chemical Pathways and Experimental Workflows

The following diagrams illustrate the key chemical reactions and analytical procedures associated with this compound.

Caption: Synthesis of this compound via catalytic hydrogenation.

Caption: Oxidation of this compound to its corresponding ketone.

Caption: Workflow for the GC analysis of this compound.

Safety, Handling, and Toxicology

This compound is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[1][16] It is recommended to handle it in a well-ventilated place.[1]

Safety and Handling

| Precautionary Statement | Code | Description | Reference |

| Prevention | P210 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [1][16] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. | [1][16] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |

Personal protective equipment, including safety goggles, chemical-impermeable gloves, and appropriate clothing, should be worn to avoid contact with skin and eyes.[1][14]

Toxicological and Ecotoxicological Data

The compound is irritating to the eyes, respiratory system, and skin.[5] It is also considered toxic to aquatic life with long-lasting effects.[8]

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat (male) | Oral | 13,700 mg/kg bw | [17] |

| LD₅₀ | Rabbit (male) | Dermal | 11.2 mL/kg bw | [14][17] |

| LC₅₀ | Rainbow Trout (Oncorhynchus mykiss) | - | > 2.17 mg/L (96 h) | [17] |

| EC₅₀ | Water Flea (Daphnia magna) | - | 4.44 mg/L (48 h) | [17] |

| EC₅₀ | Algae (Pseudokirchneriella subcapitata) | - | 4.63 mg/L (72 h) | [17] |

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 123-17-1 | Benchchem [benchchem.com]

- 4. 4-Nonanol, 2,6,8-trimethyl- (CAS 123-17-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chembk.com [chembk.com]

- 6. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]

- 7. This compound, erythro + threo, 90+%, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 8. This compound | C12H26O | CID 61056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]

- 10. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]

- 11. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]

- 12. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]

- 13. This compound | 123-17-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. PubChemLite - this compound (C12H26O) [pubchemlite.lcsb.uni.lu]

- 16. This compound | 123-17-1 | TCI AMERICA [tcichemicals.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 2,6,8-Trimethyl-4-nonanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6,8-Trimethyl-4-nonanol. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on established chemical principles and provides a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to this compound

This compound is a branched-chain alcohol with a molecular formula of C12H26O. Its structure, featuring a long hydrocarbon chain, imparts significant non-polar character, while the hydroxyl (-OH) group provides a site for polar interactions and hydrogen bonding. This amphiphilic nature governs its solubility in various organic solvents. Understanding its solubility is critical for applications in fragrance formulation, as a chemical intermediate, and in the development of drug delivery systems where it may act as a solvent or co-solvent.

Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" is the primary determinant of solubility for a molecule like this compound. Its large, non-polar alkyl structure suggests high solubility in non-polar and moderately polar organic solvents. Conversely, its solubility is expected to be limited in highly polar solvents. The branching in its structure may slightly increase its solubility in some solvents compared to its linear isomer, 1-dodecanol, by disrupting crystal lattice formation at lower temperatures.[1]

The following table summarizes the predicted solubility of this compound in a range of common organic solvents at standard temperature and pressure.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar (Aliphatic) | Miscible | The non-polar hydrocarbon chain of this compound has strong van der Waals interactions with hexane. |

| Toluene | Non-polar (Aromatic) | Miscible | Similar non-polar characteristics allow for favorable interactions. |

| Diethyl Ether | Moderately Polar | Miscible | The ether can act as a hydrogen bond acceptor, and its overall polarity is compatible with the alcohol. |

| Acetone (B3395972) | Polar Aprotic | Miscible | The ketone group in acetone can accept a hydrogen bond from the alcohol's hydroxyl group, and its polarity is suitable for dissolving the long alkyl chain. |

| Ethanol (B145695) | Polar Protic | Miscible | As an alcohol itself, ethanol can both donate and accept hydrogen bonds, leading to favorable mixing.[2] |

| Methanol (B129727) | Polar Protic | Soluble to Miscible | While still expected to be highly soluble, the increased polarity of methanol compared to ethanol might slightly reduce miscibility. |

| Dichloromethane | Moderately Polar | Miscible | Its polarity is suitable for solvating both the polar and non-polar parts of the molecule. |

| Water | Highly Polar | Insoluble/Slightly Soluble | The large non-polar hydrocarbon tail dominates over the single polar hydroxyl group, leading to very limited solubility in water. |

Experimental Protocol for Determining Solubility

To obtain precise quantitative data, the following experimental protocol for determining the miscibility and solubility of this compound in a liquid organic solvent is recommended.

Objective: To quantitatively determine the solubility of this compound in a target organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Target organic solvents (analytical grade)

-

Calibrated positive displacement pipettes or analytical balance

-

Temperature-controlled water bath or incubator

-

Vortex mixer

-

Centrifuge (optional)

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis

Procedure:

-

Preparation of Saturated Solutions:

-

In a series of sealed glass vials, add a fixed volume (e.g., 5 mL) of the desired organic solvent.

-

Using a calibrated pipette, add increasing volumes of this compound to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate for at least 24 hours.

-

Agitate the vials periodically using a vortex mixer to ensure thorough mixing.

-

-

Equilibration and Phase Separation:

-

After the equilibration period, visually inspect each vial for phase separation. A clear, single-phase solution indicates miscibility at that concentration. A cloudy or two-layered solution indicates that the solubility limit has been exceeded.

-

For solutions that have phase-separated, centrifuge the vials at a moderate speed to ensure complete separation of the two phases.

-

-

Quantitative Analysis of the Solute-Rich Phase:

-

Carefully extract an aliquot from the solvent-rich phase (the bottom phase if the solvent is denser, or the top if it is less dense) without disturbing the other phase.

-

Prepare a series of calibration standards of this compound in the pure solvent.

-

Analyze the extracted aliquot and the calibration standards using a suitable analytical method such as Gas Chromatography with a Flame Ionization Detector (GC-FID).

-

Construct a calibration curve from the standards and determine the concentration of this compound in the aliquot from the saturated solution. This concentration represents the solubility at that temperature.

-

-

Data Reporting:

-

Report the solubility in standard units such as g/100 mL, mol/L, or as a weight/weight percentage.

-

Repeat the experiment at different temperatures to construct a solubility curve.

-

Visualizing Methodologies and Principles

The following diagrams illustrate the experimental workflow and the chemical principles governing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound in organic solvents.

References

An In-depth Technical Guide to the Stereoisomers of 2,6,8-Trimethyl-4-nonanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,8-Trimethyl-4-nonanol, a branched-chain aliphatic alcohol, possesses three chiral centers, giving rise to a set of stereoisomers. This technical guide provides a comprehensive overview of the synthesis, characterization, and known properties of these stereoisomers. Due to the limited availability of specific experimental data for the individual stereoisomers in publicly accessible literature, this guide combines reported data for the diastereomeric mixture with generalized protocols for synthesis and separation based on established chemical principles. This document aims to serve as a foundational resource for researchers interested in the further study and potential applications of these compounds.

Introduction

This compound (CAS No. 123-17-1) is a C12 aliphatic alcohol with a complex branched structure.[1][2] The presence of chiral centers at carbons 2, 4, and 6 results in the potential for eight stereoisomers. These exist as four pairs of enantiomers, which are grouped into diastereomeric sets, most commonly referred to as threo and erythro isomers in relation to the relative stereochemistry of the substituents around the C4-C6 bond. The different spatial arrangements of these functional groups can lead to distinct physical, chemical, and biological properties. Understanding and isolating these individual stereoisomers are crucial for detailed structure-activity relationship (SAR) studies, particularly in the context of drug development and material science.

Molecular Structure and Stereochemistry

The core structure of this compound consists of a nonane (B91170) backbone with methyl groups at positions 2, 6, and 8, and a hydroxyl group at position 4. The three chiral centers at C2, C4, and C6 give rise to 2³ = 8 possible stereoisomers.

Figure 1: Stereoisomeric possibilities of this compound.

Synthesis

The primary route for the synthesis of this compound is the reduction of the corresponding ketone, 2,6,8-trimethyl-4-nonanone (B89465).[1] Catalytic hydrogenation is a commonly employed method for this transformation.

General Experimental Protocol: Catalytic Hydrogenation of 2,6,8-Trimethyl-4-nonanone

-

Materials: 2,6,8-trimethyl-4-nonanone, Palladium on carbon (5% Pd/C), Ethanol, Hydrogen gas.

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 2,6,8-trimethyl-4-nonanone in a suitable solvent such as ethanol.

-

Add a catalytic amount of 5% Palladium on carbon.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typical pressures range from atmospheric to 50 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-75 °C).[1]

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude this compound as a mixture of diastereomers.

-

It has been reported that the catalytic hydrogenation of 2,6,8-trimethyl-4-nonanone over a palladium on carbon catalyst can yield a 3:1 mixture of threo to erythro isomers.[1]

Figure 2: Synthesis of this compound.

Separation and Characterization of Stereoisomers

Proposed Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A preparative HPLC system equipped with a suitable chiral stationary phase (CSP) column.

-

Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane (B92381) and isopropanol). The optimal ratio needs to be determined empirically.

-

Procedure:

-

Dissolve the crude mixture of diastereomers in a minimal amount of the mobile phase.

-

Inject the sample onto the preparative chiral column.

-

Elute with the optimized mobile phase, monitoring the separation with a suitable detector (e.g., refractive index or UV detector if derivatized).

-

Collect the fractions corresponding to the separated diastereomers.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Remove the solvent to obtain the isolated diastereomers.

-

Characterization

Once separated, the individual stereoisomers can be characterized using a variety of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and determining the relative stereochemistry of the isolated isomers. Specific chemical shifts and coupling constants will differ between the threo and erythro forms.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic broad absorption for the hydroxyl group.

-

Polarimetry: The optical rotation of the individual enantiomers can be measured using a polarimeter to determine their specific rotation.

Physical and Chemical Properties

The following table summarizes the known physical properties of the mixture of this compound stereoisomers. Data for the individual isomers are not currently available.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₆O | [2] |

| Molecular Weight | 186.34 g/mol | [2] |

| CAS Number | 123-17-1 | [2] |

| Boiling Point | 225 °C | [3] |

| Density | 0.81 g/cm³ | [3] |

| Refractive Index | 1.435 @ 20 °C | [4] |

Biological Activity

Specific studies on the biological activity of the individual stereoisomers of this compound are lacking. However, based on the properties of similar long-chain branched alcohols, some potential activities can be inferred.

Long-chain alcohols are known to interact with cell membranes, and their biological effects can be stereospecific. Potential areas of interest for the stereoisomers of this compound include:

-

Antimicrobial Activity: Some long-chain alcohols exhibit antibacterial and antifungal properties.

-

Signaling Pathway Modulation: The specific stereochemistry could lead to selective interactions with receptors or enzymes involved in cellular signaling.

Further research is required to isolate the individual stereoisomers and evaluate their specific biological activities.

Figure 3: Potential biological investigation workflow.

Conclusion

The stereoisomers of this compound represent a challenging yet potentially rewarding area of study. While the synthesis of the diastereomeric mixture is straightforward, the separation and characterization of the individual stereoisomers require further investigation. This guide has provided a summary of the currently available information and has outlined generalized protocols to aid future research. The elucidation of the specific properties of each stereoisomer will be critical for unlocking their full potential in various scientific and industrial applications.

References

An In-depth Technical Guide to the Threo and Erythro Isomers of 2,6,8-Trimethyl-4-nonanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the threo and erythro isomers of 2,6,8-trimethyl-4-nonanol, a branched-chain alcohol with potential applications in various chemical and biological fields. This document details the stereoselective synthesis, characterization, and separation of these diastereomers. A particular focus is placed on spectroscopic analysis and chromatographic separation techniques. While specific experimental data for the individual isomers are not extensively available in public literature, this guide consolidates known information and provides generalized experimental protocols based on established chemical principles.

Introduction

This compound is a C12 secondary alcohol characterized by three methyl branches. The presence of two stereocenters at the C4 and C6 positions gives rise to two diastereomeric pairs of enantiomers: threo and erythro. The distinct spatial arrangement of the substituents in these isomers can lead to different physical, chemical, and biological properties. Understanding and controlling the stereochemistry of this molecule is crucial for its potential application in areas such as surfactant development, fragrance formulation, and as a chiral building block in organic synthesis. While still in the early stages of investigation, its branched structure and hydroxyl group suggest potential for biological activity, including antioxidant, anti-inflammatory, or antimicrobial properties.[1]

Stereoselective Synthesis

The primary route for the synthesis of this compound is the reduction of the corresponding ketone, 2,6,8-trimethyl-4-nonanone (B89465). The stereochemical outcome of this reduction is dependent on the choice of reducing agent and reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation of 2,6,8-trimethyl-4-nonanone over a palladium on carbon (Pd/C) catalyst has been reported to yield a 3:1 mixture of the threo to erythro isomers.[1] This method is efficient and scalable, making it suitable for industrial production.

General Experimental Protocol: Catalytic Hydrogenation of 2,6,8-trimethyl-4-nonanone

-

Materials: 2,6,8-trimethyl-4-nonanone, Ethanol (anhydrous), 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂).

-

Apparatus: A high-pressure hydrogenation apparatus (e.g., Parr shaker), magnetic stirrer, filtration setup.

-

Procedure:

-

In a high-pressure reaction vessel, dissolve 2,6,8-trimethyl-4-nonanone (1 equivalent) in anhydrous ethanol.

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product, a mixture of threo and erythro this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Separation of Threo and Erythro Isomers

The separation of the threo and erythro diastereomers of this compound requires specialized chromatographic techniques due to their similar physical properties.

Chiral Gas Chromatography (GC)

Chiral gas chromatography is a powerful technique for the separation of diastereomers. The use of a chiral stationary phase allows for differential interaction with the threo and erythro isomers, leading to different retention times.

General Experimental Protocol: Chiral GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A chiral capillary column (e.g., a cyclodextrin-based column like Chiralcel OD-H).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split/splitless injector.

-

Oven Program: A temperature gradient program is typically employed to achieve optimal separation. For example, starting at a low temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 200 °C).

-

MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-300.

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., hexane (B92381) or isopropanol) before injection.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Data (for the isomeric mixture)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (C2, C8) | ~0.8-1.0 (m) | ~22-25 |

| CH₃ (C6) | ~0.8-1.0 (d) | ~19-22 |

| CH (C2, C8) | ~1.5-1.8 (m) | ~24-28 |

| CH₂ (C3, C5, C7) | ~1.1-1.6 (m) | ~40-50 |

| CH (C6) | ~1.3-1.6 (m) | ~30-35 |

| CH-OH (C4) | ~3.4-3.7 (m) | ~70-75 |

| OH | Variable | - |

Note: The chemical shifts are approximate and will vary depending on the solvent and the specific isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 186.

Expected Fragmentation Pattern

The fragmentation of branched alcohols is complex. Key fragmentation pathways for this compound would likely involve:

-

α-cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl group.

-

Dehydration: Loss of a water molecule (M-18).

-

Cleavage at branch points: Fragmentation at the methyl-substituted carbons.

While the mass spectra of the threo and erythro isomers are expected to be very similar, subtle differences in the relative intensities of certain fragment ions may exist due to stereochemical influences on the fragmentation pathways.

Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆O | [2][3] |

| Molecular Weight | 186.33 g/mol | [2][3] |

| CAS Number | 123-17-1 (for the mixture) | [1][4][5] |

| Appearance | Colorless to almost colorless liquid | [4][5] |

| Boiling Point | 225 °C | [6] |

| Density | 0.817 g/cm³ | [6] |

| Purity (commercial) | ≥90.0% (threo + erythro) | [5] |

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Diastereomer separation workflow.

Conclusion

The threo and erythro isomers of this compound represent an interesting target for stereoselective synthesis and separation. While the synthesis via reduction of the corresponding ketone is established, the development of more highly stereoselective methods would be a valuable contribution. Furthermore, the detailed characterization and separation of the individual isomers are critical for elucidating their specific properties and potential applications. The methodologies outlined in this guide provide a foundation for researchers to build upon in their investigation of these chiral molecules. Further research is warranted to isolate the individual isomers and evaluate their distinct biological activities.

References

Methodological & Application

Application Note: Analysis of 2,6,8-Trimethyl-4-nonanol by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of 2,6,8-trimethyl-4-nonanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a branched-chain alcohol with applications in the fragrance, cosmetic, and pharmaceutical industries. The protocol provided herein offers a robust framework for the separation, identification, and quantification of this compound in various matrices. This document includes detailed experimental protocols, data presentation in tabular format, and visual representations of the workflow and analytical logic.

Introduction

This compound (CAS RN: 123-17-1) is a C12 branched-chain alcohol.[1] Its structural complexity and potential for stereoisomerism necessitate a highly specific and sensitive analytical method for its characterization and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution chromatographic separation and definitive mass spectrometric identification.[2] This application note provides a complete protocol for the GC-MS analysis of this compound, suitable for quality control, purity assessment, and formulation analysis in research and industrial settings.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. For relatively clean samples such as essential oils or fragrance formulations, a simple dilution is sufficient. For more complex matrices, a liquid-liquid extraction may be necessary.

Protocol 1: Direct Dilution

-